molecular formula C15H13I4NO2 B14761828 O-methyl-tetraiodothyroethylamine

O-methyl-tetraiodothyroethylamine

Cat. No.: B14761828
M. Wt: 746.89 g/mol
InChI Key: UXBZHPVGRHKMSX-UHFFFAOYSA-N
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Description

O-methyl-tetraiodothyroethylamine is a synthetic organic compound with the molecular formula C15H13I4NO2This compound is also referred to as a levothyroxine sodium impurity or T4-amine O-methyl .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-methyl-tetraiodothyroethylamine typically involves the iodination of a precursor compound followed by methylation. One common method includes the use of organolithium or organomagnesium reagents to introduce the iodine atoms into the aromatic ring. The reaction conditions often require low temperatures to maintain the stability of the organometallic intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and methylation processes. These processes are carefully controlled to ensure high purity and yield of the final product. The use of flow microreactors can enhance the efficiency and safety of these reactions by providing better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

O-methyl-tetraiodothyroethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated amines .

Scientific Research Applications

O-methyl-tetraiodothyroethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-methyl-tetraiodothyroethylamine involves its interaction with thyroid hormone receptors. It mimics the structure of thyroid hormones, allowing it to bind to these receptors and modulate their activity. This interaction can influence various physiological processes, including metabolism and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-methyl-tetraiodothyroethylamine is unique due to its specific structure, which includes multiple iodine atoms and a methoxy group. This structure allows it to interact with thyroid hormone receptors in a distinct manner compared to other thyroid hormone analogs .

Properties

Molecular Formula

C15H13I4NO2

Molecular Weight

746.89 g/mol

IUPAC Name

2-[4-(3,5-diiodo-4-methoxyphenoxy)-3,5-diiodophenyl]ethanamine

InChI

InChI=1S/C15H13I4NO2/c1-21-14-12(18)6-9(7-13(14)19)22-15-10(16)4-8(2-3-20)5-11(15)17/h4-7H,2-3,20H2,1H3

InChI Key

UXBZHPVGRHKMSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)CCN)I)I

Origin of Product

United States

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